(2,4-Dipropoxyphenyl)boronic acid
Overview
Description
(2,4-Dipropoxyphenyl)boronic acid is an organic compound with the molecular formula C12H19BO4. It is a boronic acid derivative characterized by the presence of two propoxy groups attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of (2,4-Dipropoxyphenyl)boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its target through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction also involves an oxidative addition step, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This contributes to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and functional group tolerant . Furthermore, this compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Certain boronic acids can decompose in air , indicating that the stability of this compound could potentially be affected by exposure to air.
Biochemical Analysis
Biochemical Properties
Boronic acids and their derivatives are known to interact with amino acid residues that are able to donate a pair of electrons to the boron . This suggests that (2,4-Dipropoxyphenyl)boronic acid may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Boronic acids and their derivatives have been shown to have selective toxicity towards certain types of cells , suggesting that this compound may also have similar effects.
Molecular Mechanism
Boronic acids and their derivatives are known to participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Boronic acids and their esters, including this compound, are only marginally stable in water and undergo hydrolysis . This suggests that the effects of this compound may change over time in laboratory settings due to its instability and degradation.
Metabolic Pathways
Boronic acids and their derivatives are known to participate in various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations . This suggests that this compound may be involved in similar metabolic pathways.
Subcellular Localization
The localization of boronic acids and their derivatives can be influenced by various factors, including targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,4-Dipropoxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 2,4-dipropoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to prevent decomposition of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in the presence of palladium catalysts and base, under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dipropoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides and bases like sodium hydroxide or potassium carbonate are frequently employed.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,4-Dipropoxyphenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3,5-Dimethoxyphenylboronic acid
Uniqueness
(2,4-Dipropoxyphenyl)boronic acid is unique due to the presence of two propoxy groups, which enhance its solubility and reactivity compared to other boronic acids. This structural feature allows for more efficient and selective reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2,4-dipropoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h5-6,9,14-15H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGNDOSZRKWKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCC)OCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584904 | |
Record name | (2,4-Dipropoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150145-25-8 | |
Record name | (2,4-Dipropoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of (2,4-Dipropoxyphenyl)boronic acid?
A1: this compound is an organic compound featuring a phenyl ring with two propoxy groups at the 2 and 4 positions. The key structural feature is the boronic acid (-B(OH)2) group attached to the phenyl ring. This group enables the formation of hydrogen bonds. In its crystal structure, this compound exists as a centrosymmetric dimer connected by O—H⋯O hydrogen bonds []. These dimers further interact via C—H⋯O hydrogen bonds, forming infinite zigzag chains.
Q2: Are there any other notable structural arrangements in the crystal lattice of this compound?
A2: Beyond the hydrogen-bonded chains, these chains within the crystal structure assemble into sheets aligned parallel to the (21) plane. These sheets are further connected by weak C—H⋯π interactions, ultimately resulting in a three-dimensional network within the crystal lattice [].
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